Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane
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Overview
Description
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a trimethylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- typically involves the following steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative that can undergo substitution reactions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Trimethylsilyl Ethynyl Group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst, such as a palladium or copper catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl or trimethylsilyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the trimethylsilyl ethynyl group can affect its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can be compared with other benzene derivatives such as:
Uniqueness
The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups in this compound provides distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
Properties
CAS No. |
40230-94-2 |
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Molecular Formula |
C12H13F3Si |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3 |
InChI Key |
BJVOKVJNSBTSFB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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